N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide
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Overview
Description
N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethylsulfinyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide group. The presence of the trifluoromethylsulfinyl group imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide typically involves the reaction of 2-(trifluoromethylsulfinyl)aniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-(trifluoromethylsulfinyl)aniline and ethanesulfonyl chloride
Catalysts: Triethylamine or other suitable bases
Solvents: Industrial-grade dichloromethane or other organic solvents
Reaction Vessels: Large-scale reactors with temperature and pressure control
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted ethanesulfonamide derivatives
Scientific Research Applications
N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide involves its ability to act as an electron-withdrawing group, which influences the reactivity of the phenyl ring and the ethanesulfonamide group. The trifluoromethylsulfinyl group stabilizes negative charges, making the compound highly reactive in nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
Uniqueness
N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide is unique due to the presence of both the trifluoromethylsulfinyl and ethanesulfonamide groups. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications. The electron-withdrawing properties of the trifluoromethylsulfinyl group enhance its reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S2/c1-2-18(15,16)13-7-5-3-4-6-8(7)17(14)9(10,11)12/h3-6,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIQBHHXIMOGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1S(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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